2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from S-proline via chloroacetylation followed by amidation . The pyridine ring is then introduced through a series of reactions involving methylation and amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactions and the use of automated synthesizers to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct chemical properties.
Prolinol: A related compound with different functional groups and applications.
Uniqueness
2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of a pyrrolidine ring and a methylamino-substituted pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-[6-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-12-11-5-4-9(7-13-11)10-3-2-6-14(10)8-15/h4-5,7-8,10H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
NCXSTDMNNFEJAL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
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